molecular formula C39H42N2O14 B12381094 Tetra-O-acetyl-|A-D-galactopyranosyl-Ph-CH2OH-Fmoc

Tetra-O-acetyl-|A-D-galactopyranosyl-Ph-CH2OH-Fmoc

Cat. No.: B12381094
M. Wt: 762.8 g/mol
InChI Key: DUDANYMCEFYRQB-AHGLRNABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C39H42N2O14

Molecular Weight

762.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C39H42N2O14/c1-21(43)49-20-33-35(51-22(2)44)36(52-23(3)45)37(53-24(4)46)38(55-33)54-32-14-13-25(18-42)17-31(32)41-34(47)15-16-40-39(48)50-19-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-14,17,30,33,35-38,42H,15-16,18-20H2,1-4H3,(H,40,48)(H,41,47)/t33-,35+,36+,37-,38-/m1/s1

InChI Key

DUDANYMCEFYRQB-AHGLRNABSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc typically involves multiple steps The process begins with the acetylation of β-D-galactopyranose to protect the hydroxyl groupsFinally, the Fmoc group is added to protect the amine functionality .

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₃₉H₄₂N₂O₁₄
  • Molecular Weight : 762.76 g/mol
  • CAS Number : 2169723-90-2
  • Structure: Features a β-D-galactopyranosyl moiety with tetra-O-acetyl protection, linked to a phenyl-CH₂OH group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.

Applications: Primarily used in the synthesis of antibody-drug conjugates (ADCs), where the galactopyranosyl group may enhance solubility or target-specific interactions. The Fmoc group enables selective deprotection during solid-phase peptide synthesis (SPPS) .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application CAS Number
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH₂OH-Fmoc C₃₉H₄₂N₂O₁₄ 762.76 Tetra-O-acetyl galactose, Fmoc, phenyl-CH₂OH ADC synthesis, glycosylation 2169723-90-2
2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-(N²-Fmoc)-L-threonine C₃₉F₅H₃₆NO₁₄ 837.71 Fluorinated galactose, Fmoc, threonine backbone Peptide O-glycosylation, SPPS 152389-15-6
Fmoc-L-Dap(Aloc)-OH C₂₂H₂₂N₂O₆ 410.43 Fmoc, Aloc (allyloxycarbonyl), diaminopropionic acid Orthogonal protection in peptide synthesis Not specified
Fmoc-α-Me-L-Phe-OH C₂₅H₂₃NO₄ 401.45 Fmoc, α-methyl-phenylalanine Conformational restriction in peptides 135944-05-7
Fmoc-D-Cha-OH C₂₄H₂₇NO₄ 393.5 Fmoc, cyclohexylalanine Hydrophobic peptide modification 144701-25-7

Key Differences and Research Findings

Galactopyranosyl Derivatives: The main compound and the fluorinated threonine-linked analog (CAS 152389-15-6) both incorporate acetylated galactose. However, the latter’s fluorine atoms increase molecular weight (837.71 vs. 762.76) and may alter metabolic stability or reactivity . The phenyl-CH₂OH group in the main compound distinguishes it from the threonine-linked analog, enabling unique conjugation pathways in ADC development .

Fmoc-Protected Amino Acids: Fmoc-L-Dap(Aloc)-OH uses dual protection (Fmoc and Aloc) for orthogonal deprotection, critical for synthesizing branched peptides . This contrasts with the main compound’s focus on glycosylation. Fmoc-α-Me-L-Phe-OH introduces steric hindrance via the α-methyl group, restricting peptide backbone flexibility. This property is absent in the main compound, which prioritizes carbohydrate-mediated interactions .

Storage and Stability: The main compound requires stringent storage (-20°C to -80°C) due to its acetylated sugar’s hydrolytic sensitivity . In contrast, non-glycosylated Fmoc-amino acids (e.g., Fmoc-D-Cha-OH) are typically stable at 4°C .

Synthetic Utility :

  • The main compound’s synthesis likely involves glycosylation followed by Fmoc introduction, whereas analogs like Fmoc-L-Dap(Aloc)-OH require sequential protection/deprotection steps .
  • Fluorinated derivatives (e.g., CAS 152389-15-6) may require specialized coupling agents (e.g., PyAOP) to mitigate steric effects during peptide elongation .

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